Comprehensive Technical Guide on 5-Bromopyrido[2,3-d]pyrimidin-4-ol: Synthesis, Pharmacological Properties, and Drug Development Applications
Comprehensive Technical Guide on 5-Bromopyrido[2,3-d]pyrimidin-4-ol: Synthesis, Pharmacological Properties, and Drug Development Applications
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of targeted therapeutics. Among these, the pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" due to its profound ability to mimic the purine ring of ATP, making it an exceptional template for kinase inhibitor design[1]. 5-Bromopyrido[2,3-d]pyrimidin-4-ol (CAS: 2168637-32-7) stands out not only for its inherent biological activity but also as a highly versatile synthetic building block[2]. The presence of the bromine atom at the C5 position provides a critical synthetic handle for late-stage functionalization, enabling the rapid generation of diverse chemical libraries for oncology and infectious disease drug discovery[3].
This whitepaper provides an in-depth technical analysis of 5-Bromopyrido[2,3-d]pyrimidin-4-ol, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in modulating critical biological pathways such as ENPP1/STING, EGFR, and PIM-1.
Chemical Identity & Structural Characteristics
5-Bromopyrido[2,3-d]pyrimidin-4-ol exhibits tautomerism, existing in an equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms. In solution and solid-state environments, the 4(3H)-one tautomer typically predominates due to the thermodynamic stability provided by the amide-like resonance structure[4].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | 5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
| CAS Number | 2168637-32-7 |
| Molecular Formula | C7H4BrN3O |
| Monoisotopic Mass | 224.95377 Da |
| SMILES | C1=CN=C2C(=C1Br)C(=O)NC=N2 |
| InChIKey | IVHQXTZXVMOYPC-UHFFFAOYSA-N |
Data aggregated from computational and chemical database standards[2][4].
Synthesis & Experimental Protocols
The construction of the pyrido[2,3-d]pyrimidine bicyclic system is most efficiently achieved via a Niementowski-type condensation[5]. By utilizing a pre-functionalized pyridine ring, the pyrimidine moiety is constructed sequentially.
Experimental Causality & Design
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Starting Material Selection: 2-Amino-4-bromonicotinic acid is selected because it provides the exact substitution pattern required. The amino group at C2 and the carboxylic acid at C3 are perfectly positioned for cyclization.
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Reagent Selection (Formamide): Formamide acts as both a high-boiling solvent (b.p. ~210 °C) and the C1-N3 source for the pyrimidine ring closure[5]. The high thermal energy is necessary to overcome the activation barrier for the initial nucleophilic attack of the amine onto the formamide carbonyl.
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Purification Logic: Pouring the reaction into ice-water exploits the high aqueous solubility of formamide and unreacted polar intermediates, forcing the hydrophobic bicyclic product to precipitate.
Step-by-Step Methodology
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Preparation: Charge a dry, 100 mL round-bottom flask with 2-amino-4-bromonicotinic acid (1.0 equivalent, e.g., 5.0 g).
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Reagent Addition: Add an excess of formamide (15 equivalents, approx. 14 mL). Ensure the mixture is stirred to create a uniform suspension.
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Thermal Cyclization: Equip the flask with a reflux condenser. Heat the reaction mixture to 150–160 °C under a continuous nitrogen atmosphere for 4 to 6 hours. The mixture will transition into a dark, homogeneous solution as the reaction progresses.
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Monitoring: Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1 v/v). The disappearance of the starting material spot indicates completion.
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Precipitation: Remove the flask from the heat source and allow it to cool to approximately 60 °C. Slowly pour the mixture into 100 mL of vigorously stirred ice-cold distilled water. A solid precipitate will form immediately.
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Isolation & Washing: Isolate the precipitate via vacuum filtration. Wash the filter cake sequentially with cold distilled water (2 × 30 mL) to remove residual formamide, followed by cold ethanol (1 × 20 mL) to strip away organic impurities without dissolving the target product.
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Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours to afford 5-Bromopyrido[2,3-d]pyrimidin-4-ol as an off-white to pale yellow powder (Typical yield: 75-85%).
Fig 1. Step-by-step synthesis workflow of 5-Bromopyrido[2,3-d]pyrimidin-4-ol via cyclization.
Pharmacological Relevance & Mechanism of Action
Pyrido[2,3-d]pyrimidines are heavily investigated in medicinal chemistry due to their ability to act as competitive inhibitors for various kinases and critical enzymes[1].
The Strategic Value of the 5-Bromo Substitution
While the core scaffold provides the primary binding affinity, the 5-bromo substitution is the linchpin for drug development. In kinase active sites, the C5 position of the pyrido[2,3-d]pyrimidine ring frequently projects into solvent-exposed regions or specific hydrophobic sub-pockets. The bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows medicinal chemists to rapidly synthesize diverse libraries of 5-substituted derivatives (aryl, alkyl, or alkynyl) from a single intermediate, optimizing both pharmacodynamics and pharmacokinetics[3].
Key Biological Targets
Table 2: Pharmacological Targets of Pyrido[2,3-d]pyrimidine Derivatives
| Biological Target | Role in Disease | Scaffold Effect | Reference |
| ENPP1 | Hydrolyzes cGAMP, suppressing immune response | Inhibits ENPP1, triggering STING pathway for antitumor immunity | [6] |
| EGFR (Mutant) | Drives non-small cell lung cancer (NSCLC) | Acts as an ATP-competitive kinase inhibitor | [7] |
| PIM-1 Kinase | Promotes cell survival in breast cancer | Induces apoptosis via targeted kinase inhibition | [8] |
| DHFR | Essential for DNA synthesis in tumors | Disrupts folate metabolism, acting as an antiproliferative | [3] |
Spotlight: ENPP1 Inhibition and the STING Pathway
Recent breakthroughs have identified pyrido[2,3-d]pyrimidin-7-one and 4-one derivatives as highly potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[6]. ENPP1 is an extracellular enzyme responsible for hydrolyzing cGAMP, the endogenous agonist for the Stimulator of Interferon Genes (STING) pathway. By inhibiting ENPP1, these derivatives prevent the degradation of cGAMP, thereby hyper-activating the STING pathway. This cascade results in the robust secretion of Type I interferons (IFN-β) and the recruitment of T-cells, effectively turning "cold" tumors "hot" and promoting severe antitumor immunity[6].
Fig 2. Mechanism of action for ENPP1 inhibition and STING pathway activation by the scaffold.
Conclusion
5-Bromopyrido[2,3-d]pyrimidin-4-ol is a cornerstone molecule in modern drug discovery. Its robust, self-validating synthesis protocol ensures high-yield production, while its unique structural properties—specifically the 5-bromo handle—allow for expansive derivatization. As researchers continue to uncover novel targets like ENPP1 alongside traditional kinase targets (EGFR, PIM-1), this scaffold will remain at the forefront of targeted therapeutic development.
References
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[1] Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances (2023).[Link]
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[7] Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals (MDPI, 2025).[Link]
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[6] Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS/PubMed, 2024).[Link]
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[3] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (PMC, 2022).[Link]
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[4] 5-bromopyrido[2,3-d]pyrimidin-4-ol. PubChemLite (Université du Luxembourg).[Link]
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[5] The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
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[8] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances (2024).[Link]
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